Chlorhydrate de 4-(2-aminoéthoxy)-1,2-difluorobenzène

Vue d'ensemble

Description

“4-(2-Aminoethoxy)benzonitrile hydrochloride” is a compound that is structurally similar to “4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride”. It is a powder with a molecular weight of 198.65 .

Synthesis Analysis

The synthesis of compounds similar to “4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride” has been reported. For instance, the synthesis of “2-(2-aminoethoxy)ethanol” involves the addition of organometallic reagents to boranes .

Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethoxy)benzonitrile hydrochloride” includes a benzonitrile group attached to an aminoethoxy group .

Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride” are not available, compounds with similar structures have been used in cross-coupling reactions .

Physical and Chemical Properties Analysis

“4-(2-Aminoethoxy)benzonitrile hydrochloride” is a powder with a melting point of 274-275 degrees Celsius .

Applications De Recherche Scientifique

- Ciblage des récepteurs GABA : Les chercheurs explorent son potentiel en tant que ligand pour les récepteurs de l'acide gamma-aminobutyrique (GABA). Ces récepteurs jouent un rôle crucial dans la neurotransmission inhibitrice, et leur modulation peut avoir un impact sur l'anxiété, l'épilepsie et d'autres troubles neurologiques .

- Agents antibactériens : La structure du composé suggère qu'il pourrait être modifié pour créer de nouveaux agents antibactériens. Les chercheurs étudient son activité contre des souches bactériennes spécifiques .

- Bloc de construction pour les composés fluorés : Les chimistes l'utilisent comme bloc de construction pour synthétiser des molécules plus complexes. Le groupe difluorobenzène fournit des atomes de fluor, ce qui améliore la lipophilie et la biodisponibilité des candidats médicaments .

- Recherche sur les cristaux liquides : La structure aromatique rigide du composé le rend intéressant pour les études sur les cristaux liquides. Les chercheurs explorent son comportement dans les phases de cristaux liquides, ce qui pourrait conduire à de nouvelles technologies d'affichage .

- Réactif en paire d'ions : En chromatographie liquide haute performance (CLHP), il sert de réactif en paire d'ions. En formant des paires d'ions avec les analytes, il améliore leur rétention et leur séparation sur la colonne .

- Régulateurs de croissance des plantes : Certaines études examinent son rôle en tant que régulateur de croissance des plantes. Il peut influencer le développement des plantes, la floraison et la fructification .

- Sonde fluorescente : Les chercheurs l'utilisent comme une sonde fluorescente pour étudier les interactions moléculaires, les sites de liaison et les changements conformationnels. Ses propriétés de fluorescence en font un outil précieux en biochimie et en biophysique .

Chimie médicinale et développement de médicaments

Synthèse organique

Science des matériaux et cristaux liquides

Chimie analytique

Chimie agricole

Photophysique et études de fluorescence

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development .

Mode of Action

4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride, also known as Aminoethoxyvinylglycine hydrochloride, competitively inhibits ACC synthase . By binding to the active site of the enzyme, it prevents the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene .

Biochemical Pathways

The inhibition of ACC synthase disrupts the ethylene biosynthesis pathway . Ethylene is involved in various physiological processes in plants, including cell elongation, fruit ripening, and response to environmental stress. By inhibiting its production, 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride can significantly alter these processes .

Result of Action

The primary result of the action of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is the reduction of ethylene production in plant tissues . This can lead to effects such as delayed fruit ripening, extended shelf life of produce, and altered plant growth patterns .

Analyse Biochimique

Biochemical Properties

4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cystathionine beta-lyase and cystathionine gamma-lyase, with inhibition constants (Kis) of 1.1 and 10.5 µM, respectively . These interactions suggest that 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride can modulate the activity of these enzymes, thereby influencing biochemical pathways.

Cellular Effects

4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit ethylene production in maize root tips, affecting root elongation . This indicates that 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride can alter cellular processes by modulating key signaling pathways.

Molecular Mechanism

The molecular mechanism of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits ethylene biosynthesis by blocking the activity of both ACC synthases and ACC oxidases . This inhibition leads to reduced ethylene-mediated changes in plant growth and development, demonstrating the compound’s ability to modulate molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, it has been used to delay the ripening of fruits by inhibiting ethylene biosynthesis . This suggests that 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride can have prolonged effects in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits ethylene production without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as ACC synthases and ACC oxidases, influencing ethylene biosynthesis . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating metabolic pathways.

Transport and Distribution

The transport and distribution of 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, it has been observed to accumulate in plant tissues, where it inhibits ethylene production . This indicates that the compound’s transport and distribution are critical for its biochemical activity.

Propriétés

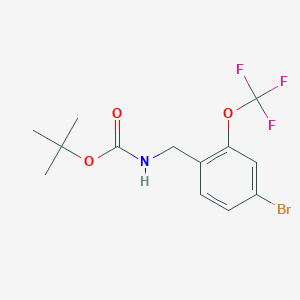

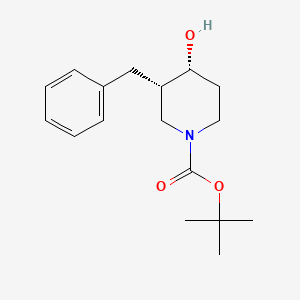

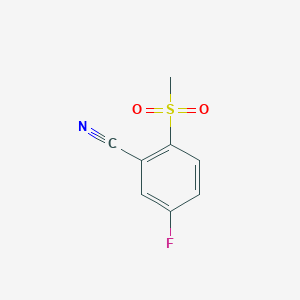

IUPAC Name |

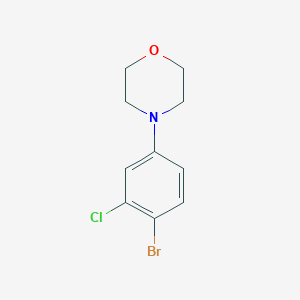

2-(3,4-difluorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKQKOYAVFSDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258639-91-6 | |

| Record name | Ethanamine, 2-(3,4-difluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258639-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1532504.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B1532509.png)